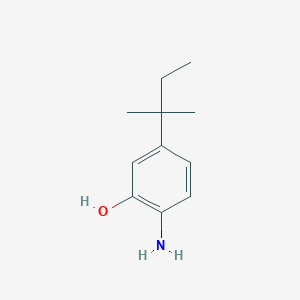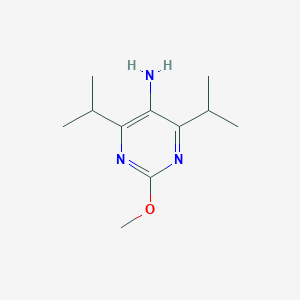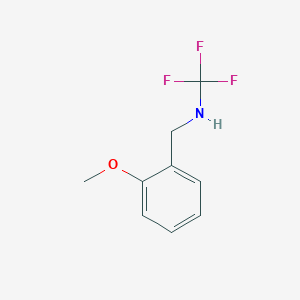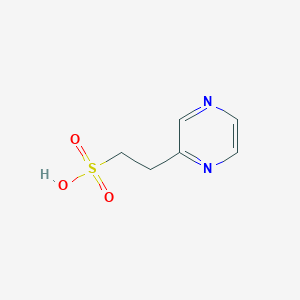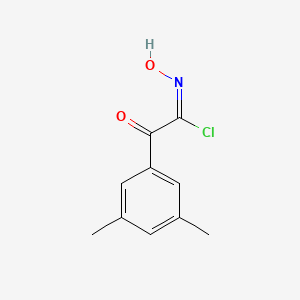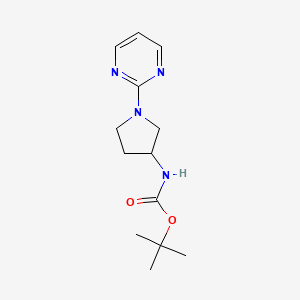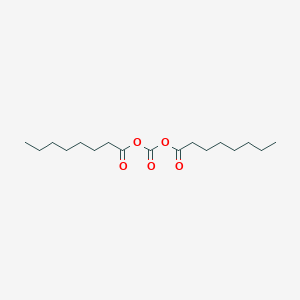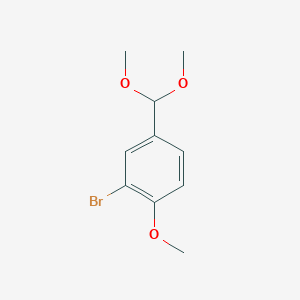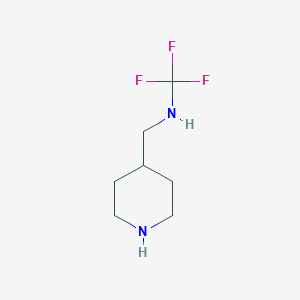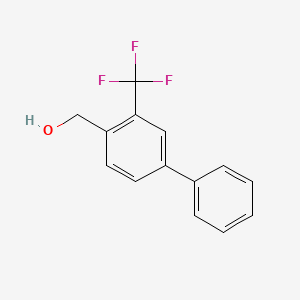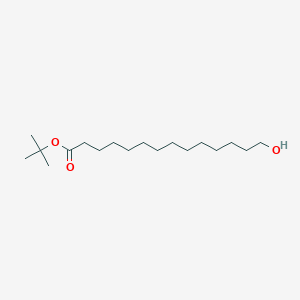
Tert-butyl 14-hydroxytetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 14-hydroxytetradecanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to the 14th carbon of a tetradecanoate chain, which also contains a hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tert-butyl 14-hydroxytetradecanoate can be synthesized through several methods. One common approach involves the esterification of 14-hydroxytetradecanoic acid with tert-butyl alcohol. This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Another method involves the transesterification of methyl or ethyl esters of 14-hydroxytetradecanoic acid with tert-butyl alcohol. This process can be catalyzed by bases such as sodium methoxide or potassium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactors. These systems allow for precise control over reaction conditions, leading to higher yields and reduced by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 14-hydroxytetradecanoate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for halogenation, followed by nucleophilic substitution with amines or alcohols.
Major Products
Oxidation: 14-oxotetradecanoate esters.
Reduction: 14-hydroxytetradecanol.
Substitution: Various substituted tetradecanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 14-hydroxytetradecanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-butyl 14-hydroxytetradecanoate involves its interaction with various molecular targets. In biological systems, it may undergo hydrolysis to release 14-hydroxytetradecanoic acid and tert-butyl alcohol. The acid can then participate in metabolic pathways, while the alcohol may act as a solvent or reactant .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 14-hydroxyhexadecanoate: Similar structure but with a longer carbon chain.
Tert-butyl 14-hydroxydecanoate: Similar structure but with a shorter carbon chain.
Methyl 14-hydroxytetradecanoate: Similar structure but with a methyl ester group instead of a tert-butyl group.
Uniqueness
Tert-butyl 14-hydroxytetradecanoate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and solubility. This makes it a valuable compound for studying steric effects in chemical reactions and for applications where specific solubility properties are required .
Eigenschaften
Molekularformel |
C18H36O3 |
|---|---|
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
tert-butyl 14-hydroxytetradecanoate |
InChI |
InChI=1S/C18H36O3/c1-18(2,3)21-17(20)15-13-11-9-7-5-4-6-8-10-12-14-16-19/h19H,4-16H2,1-3H3 |
InChI-Schlüssel |
HHOCVBCPKOZGFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


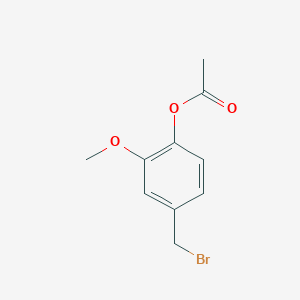
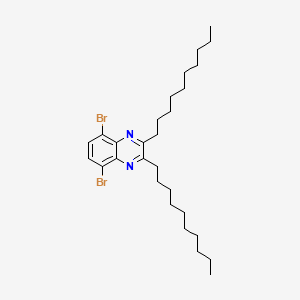
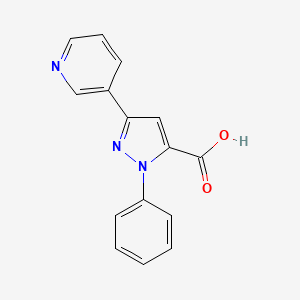
![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13967361.png)
